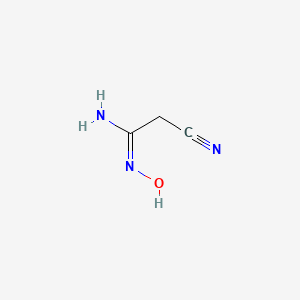

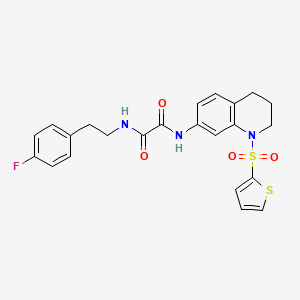

(E)-2-Cyano-N'-hydroxyethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

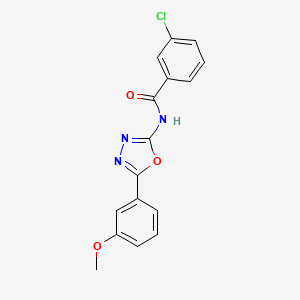

(E)-2-Cyano-N'-hydroxyethanimidamide, also known as ECNHEA, is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. It is a synthetic compound that is used in a variety of laboratory experiments and has been found to have a number of beneficial properties. This article will provide an overview of ECNHEA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Cyanogenic Glycosides Research

Cyanogenic glycosides (CNglcs) are derived from amino acids and include α-hydroxynitriles (cyanohydrins), stabilized by glucosylation. These compounds, similar in structure to (E)-2-Cyano-N'-hydroxyethanimidamide, have roles in plant defense and plasticity. Research shows their concentration is higher in young plants and under nonoptimal growth conditions. They are being engineered into crops for pest control and removed for food safety due to their cyanogenic nature (Gleadow & Møller, 2014).

Synthesis of Hydroxycarbonsauren and Amino-Alkoholen

Research into the hydrolysis and hydrierung of (R)-Cyanhydrine, related to (E)-2-Cyano-N'-hydroxyethanimidamide, leads to the synthesis of α-Hydroxycarbonsauren and 1-Amino-2-alkoholen. These are produced with high optical purity and can be hydrolyzed without racemization to yield α-hydroxy carboxylic acids (Ziegler, Hörsch & Effenberger, 1990).

Role in Cyanide Detoxification in Arthropods

A study identifies an enzyme in arthropods, derived from bacteria, that detoxifies plant-produced cyanide. The enzyme, related to cyanogenic compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, helps arthropods thrive on cyanogenic plants by converting HCN to β-cyanoalanine (Wybouw et al., 2014).

Analysis of Cyanobacterial Toxins

Cylindrospermopsin (CYN), a cyanobacterial toxin, has been studied for its reaction with hydroxyl radicals. Similar to (E)-2-Cyano-N'-hydroxyethanimidamide, CYN is a guanidinium sulfated toxin and its degradation pathways are significant for water detoxification technologies (Song et al., 2012).

Photocatalytic Research

Studies on photocatalytic reactions, involving compounds like (E)-2-Cyano-N'-hydroxyethanimidamide, reveal that hydroxyl radicals play a key role in inactivating microorganisms like E. coli and MS-2 phage. This research is pivotal for understanding the biocidal action of photocatalytic reactions (Cho et al., 2005).

特性

IUPAC Name |

2-cyano-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(5)6-7/h7H,1H2,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFZGUWAYDEBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyano-N'-hydroxyethanimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)

![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)

![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)